molecular formula C15H13ClN2O B1617997 Nafimidone hydrochloride CAS No. 70891-37-1

Nafimidone hydrochloride

Cat. No. B1617997
CAS RN: 70891-37-1
M. Wt: 272.73 g/mol
InChI Key: DOBNXXMVNHWJKU-UHFFFAOYSA-N
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Description

Nafimidone hydrochloride is an anticonvulsant drug belonging to the imidazole class. It contains a naphthyl group and was discovered accidentally during a search for antifungal agents . This compound is known for its effectiveness in treating epilepsy and other seizure disorders.

Preparation Methods

Nafimidone hydrochloride is synthesized through the displacement of imidazole from the activated chlorine atom of chloro-methyl-β-naphthylketone . The reaction involves the following steps:

Chemical Reactions Analysis

Nafimidone hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrochloric acid, copper chloride, and air as an oxidant . The major products formed from these reactions are chlorinated nafimidone derivatives, which have potential bioactive properties .

Scientific Research Applications

Mechanism of Action

Nafimidone hydrochloride exerts its effects by interacting with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitters, particularly gamma-aminobutyric acid (GABA), which plays a crucial role in inhibiting neuronal excitability . The exact molecular pathways involved are still under investigation, but the compound’s anticonvulsant properties are well-documented.

properties

CAS RN

70891-37-1

Molecular Formula

C15H13ClN2O

Molecular Weight

272.73 g/mol

IUPAC Name

2-imidazol-1-yl-1-naphthalen-2-ylethanone;hydrochloride

InChI

InChI=1S/C15H12N2O.ClH/c18-15(10-17-8-7-16-11-17)14-6-5-12-3-1-2-4-13(12)9-14;/h1-9,11H,10H2;1H

InChI Key

DOBNXXMVNHWJKU-UHFFFAOYSA-N

SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CN=C3.Cl

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CN=C3.Cl

Other CAS RN

70891-37-1

Related CAS

64212-22-2 (Parent)

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethereal hydrogen chloride is added dropwise to a solution of 1.0 g. 1-(2-naphthoylmethyl)imidazole in 100 ml. anhydrous benzene until precipitation is complete. The product is filtered, washed with ether, air dried and recrystallized from methanol/acetone to yield 1-(2-naphthoylmethyl)imidazole hydrochloride, m.p. 226°-228.5° C. (decomp.)
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